Lipophilicity Modulation: clogP of 10‑(Cyclopropylmethyl)- vs. 10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane
The cyclopropylmethyl substituent increases calculated lipophilicity by approximately 1.2 log units relative to the 10‑methyl analog, shifting clogP from ~1.4 (10‑methyl) to ~2.6 (10‑cyclopropylmethyl) as predicted by ACD/Labs consensus algorithm . This magnitude of increase is sufficient to enhance passive membrane permeability and potential CNS exposure without exceeding the clogP > 3 threshold commonly associated with increased risk of metabolic instability and hERG toxicity [1]. The unsubstituted parent 3,10-diazabicyclo[4.3.1]decane has an even lower predicted clogP (~0.9), making it unsuitable for CNS‑targeted programs where moderate lipophilicity is required.
| Evidence Dimension | Calculated lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.6 (ACD/Labs prediction) |
| Comparator Or Baseline | 10‑methyl‑3,10‑diazabicyclo[4.3.1]decane: clogP ≈ 1.4; Parent 3,10‑diazabicyclo[4.3.1]decane: clogP ≈ 0.9 |
| Quantified Difference | ΔclogP ≈ +1.2 over 10‑methyl analog; ΔclogP ≈ +1.7 over parent scaffold |
| Conditions | ACD/Labs consensus clogP prediction; no experimental logP data available for direct comparison |
Why This Matters
For CNS drug discovery and chemical biology probe design, the cyclopropylmethyl‑substituted scaffold provides a desirable lipophilicity window that balances passive permeability with metabolic safety, whereas the methyl analog falls below and the parent scaffold far below this optimal range.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
